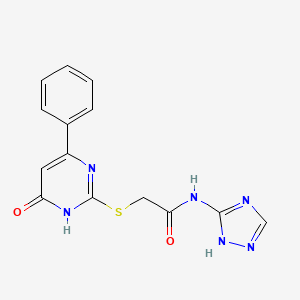

2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)-N-(4H-1,2,4-triazol-3-yl)acetamide

Description

The compound 2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)-N-(4H-1,2,4-triazol-3-yl)acetamide (hereafter referred to as the "target compound") is a heterocyclic hybrid featuring a dihydropyrimidinone core linked via a thioether bridge to an acetamide group substituted with a 1,2,4-triazole moiety. This article provides a systematic comparison of its structural, synthetic, and physicochemical properties with analogous compounds reported in the literature.

Properties

IUPAC Name |

2-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(1H-1,2,4-triazol-5-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N6O2S/c21-11-6-10(9-4-2-1-3-5-9)17-14(19-11)23-7-12(22)18-13-15-8-16-20-13/h1-6,8H,7H2,(H,17,19,21)(H2,15,16,18,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VACVAKLSXQEIDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)NC(=N2)SCC(=O)NC3=NC=NN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)-N-(4H-1,2,4-triazol-3-yl)acetamide typically involves multiple steps, starting with the preparation of the indole moiety. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst . The resulting indole derivative is then subjected to further functionalization to introduce the piperidine and carboxamide groups. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity .

Chemical Reactions Analysis

2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)-N-(4H-1,2,4-triazol-3-yl)acetamide can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)-N-(4H-1,2,4-triazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, including serotonin and dopamine receptors, which play a role in their biological activities . The compound may also inhibit enzymes or modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis .

Comparison with Similar Compounds

Key Observations :

- The target compound’s phenyl group at C4 of the pyrimidinone core distinguishes it from analogs with amino () or methyl () substituents, which may influence electronic properties and binding interactions.

- Yields for analogs range from 50% to 90%, influenced by reaction conditions and steric/electronic effects of substituents.

Physicochemical Properties

Melting points (mp) and spectral data reflect structural differences:

Table 2: Physicochemical Properties of Selected Compounds

Key Observations :

- Higher melting points (e.g., 230°C for dichlorophenyl analog ) correlate with increased molecular rigidity or polar substituents.

Key Observations :

- The anti-inflammatory lead compound () shares a triazole-thioacetamide scaffold but differs in substituents, highlighting the role of the aryl group in modulating activity.

- VUAA1 () demonstrates calmodulin interactions, suggesting the target compound’s triazole moiety may similarly influence intracellular signaling pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.